molecular formula C14H14N2O B14373403 N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide CAS No. 89634-60-6

N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide

Cat. No.: B14373403
CAS No.: 89634-60-6
M. Wt: 226.27 g/mol
InChI Key: VMOBGCWXPDRNPK-UHFFFAOYSA-N
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Description

N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyridine ring attached to a phenyl ring through a methylene bridge, and an acetamide group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide typically involves the reaction of 4-(bromomethyl)pyridine with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives of this compound.

    Substitution: Formation of substituted derivatives with various functional groups replacing the acetamide group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. It has been shown to inhibit tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell growth and proliferation . By inhibiting these kinases, the compound can interfere with the growth and survival of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to inhibit tyrosine-protein kinases and its potential anticancer properties set it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and ability to undergo various chemical reactions make it a valuable building block for the synthesis of complex molecules

Properties

CAS No.

89634-60-6

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[4-(pyridin-3-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C14H14N2O/c1-11(17)16-14-6-4-12(5-7-14)9-13-3-2-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17)

InChI Key

VMOBGCWXPDRNPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2=CN=CC=C2

Origin of Product

United States

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